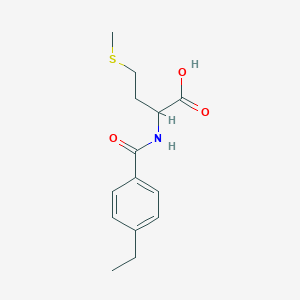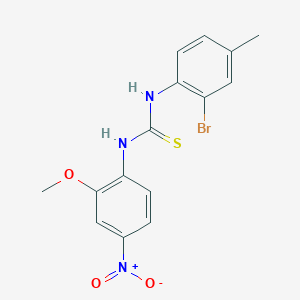![molecular formula C17H11N3O3 B4127982 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4127982.png)
2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
描述
2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. MIQ belongs to the class of isoquinoline-1,3(2H)-diones and has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess a wide range of biochemical and physiological effects. It exhibits cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the expression of inflammatory enzymes. In addition, 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus.
实验室实验的优点和局限性
One of the advantages of using 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its broad range of biological activities. 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anticancer, anti-inflammatory, and antiviral properties, making it a versatile compound for research. However, one of the limitations of using 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit cytotoxicity against normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
There are several areas of research that can be explored in the future regarding 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, which can increase its availability for research and potential clinical use. Another area of research is the exploration of 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's potential as a drug candidate for the treatment of viral infections. Additionally, further studies can be conducted to investigate the mechanism of action of 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a therapeutic agent for various diseases.
科学研究应用
2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential as a drug candidate in the treatment of various diseases. It has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory enzymes. In addition, 2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus.
属性
IUPAC Name |
2-(6-methoxypyridazin-3-yl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-23-14-9-8-13(18-19-14)20-16(21)11-6-2-4-10-5-3-7-12(15(10)11)17(20)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXRJPXJJFJKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B4127900.png)
![{1-[(2E)-4-methyl-2-pentenoyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4127904.png)

![4-(pentanoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4127909.png)
![4-(pentanoylamino)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4127912.png)
![ethyl 4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127927.png)
![N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4127934.png)
![methyl 5-[oxo(pyridin-3-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4127937.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4127951.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4127960.png)
![N-phenyl-2-({[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}amino)butanamide](/img/structure/B4127967.png)

![N-(2-furylmethyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4127990.png)
![1-[3-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B4127996.png)